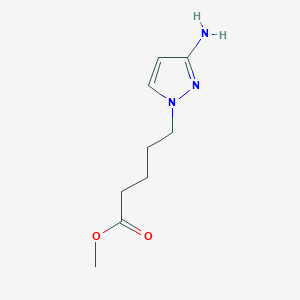

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound with the following chemical structure:

CH3COOCH2CH2CH2CH(NH2)C(NH2)CH3

It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems and find applications in the pharmaceutical field .

準備方法

Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.

Reaction Conditions::- Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base

- Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)

- Temperature: Room temperature

- Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

化学反応の分析

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:

Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.

Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common reagents and conditions:

- Acidic cyclization: Use a strong acid (e.g., sulfuric acid).

- Basic cyclization: Use a strong base (e.g., sodium hydroxide).

- Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).

Major products:

- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.

科学的研究の応用

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:

Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.

Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.

Pharmaceutical Industry: It could be part of drug development.

作用機序

The exact mechanism by which this compound exerts its effects remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

類似化合物との比較

While Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is unique due to its specific substitution pattern, other related compounds include:

- 3-amino-5-methylpyrazole (a precursor)

- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines (formed from cyclization)

生物活性

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino group and the ester functionality enhances its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₄O₂ |

| Molecular Weight | 186.22 g/mol |

| Functional Groups | Amino group, Ester group, Pyrazole ring |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety can form hydrogen bonds and engage in hydrophobic interactions, influencing biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, altering their function.

- Receptor Modulation: Interaction with receptors can lead to downstream signaling changes, affecting cellular responses.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains:

- Efficacy against Bacteria: Studies have shown promising results against E. coli and Staphylococcus aureus, suggesting its utility in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been explored for its anticancer potential. Pyrazole derivatives are known to exhibit cytotoxic effects on cancer cells:

- Cell Cycle Arrest: In vitro studies have demonstrated that this compound can induce G2/M phase cell cycle arrest in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may exert these effects through:

- Cytokine Inhibition: Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.

Case Studies

Several studies have examined the biological activity of pyrazole derivatives similar to this compound:

- Study on Antimicrobial Activity:

- Anticancer Research:

-

Anti-inflammatory Assessment:

- Investigations into the anti-inflammatory properties of related compounds demonstrated substantial inhibition of inflammatory markers in animal models, supporting the hypothesis that this compound could exhibit similar effects.

特性

CAS番号 |

90632-28-3 |

|---|---|

分子式 |

C9H15N3O2 |

分子量 |

197.23 g/mol |

IUPAC名 |

methyl 5-(3-aminopyrazol-1-yl)pentanoate |

InChI |

InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11) |

InChIキー |

JHSNTIKPKSEUHI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCCCN1C=CC(=N1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。